![molecular formula C17H24N2O3S B5648910 N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B5648910.png)
N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound of interest in chemical research due to its structural complexity and potential applications. Compounds with similar structures have been explored for their various physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions that lead to the formation of cyclic and acyclic benzamide derivatives. For instance, compounds with the benzothiazole moiety have been synthesized through reactions that emphasize the diversity in chemical synthesis methods, including cyclization and substitution reactions, to achieve desired molecular structures (Samipillai et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their conformation and spatial arrangement. For example, the crystal structure analysis of N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide showed a non-planar molecule with orthogonal thiadiazine and aromatic rings, indicating the importance of steric hindrance and molecular geometry in determining the properties of such compounds (Samipillai et al., 2018).
properties
IUPAC Name |
N-cyclohexyl-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-23(19,21)22/h8-11,15H,1-7,12-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMGPEJGTNPIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide |
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